2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 2-furoate
Descripción
Propiedades
Fórmula molecular |
C15H11N3O3S2 |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethyl furan-2-carboxylate |
InChI |
InChI=1S/C15H11N3O3S2/c19-13(11-5-3-7-20-11)21-8-9-22-14-16-17-15-18(14)10-4-1-2-6-12(10)23-15/h1-7H,8-9H2 |
Clave InChI |
MYMQFNFHSUXTCA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N3C(=NN=C3SCCOC(=O)C4=CC=CO4)S2 |
Origen del producto |
United States |
Métodos De Preparación
Reaction Conditions and Mechanism
A mixture oftriazolo[3,4-b]benzothiazole and excess sulfur is fused at 180–200°C for 5–20 minutes under inert conditions. The reaction proceeds via a radical-mediated cyclization, forming the thione derivative:
Yield and Purification
Cooling the melt and treating it with 10% NaOH followed by neutralization with 10% HCl yields crude product, which is recrystallized from ethanol to achieve 69% purity (m.p. 240–242°C ).
Table 1: Comparative Analysis of Thione Synthesis Methods
| Method | Reagent | Time | Yield | Safety Concerns |
|---|---|---|---|---|
| Carbon disulfide | CS₂ | 60 hrs | ~50% | Toxic, explosive |
| Sulfur fusion | S₈ | 20 min | 69% | Minimal |
Preparation of 2-Bromoethyl 2-Furoate
The ethylene spacer and furoate ester are introduced via esterification of 2-furoic acid with 2-bromoethanol.
Esterification Protocol
2-Furoic acid (1.12 g, 10 mmol ) is refluxed with 2-bromoethanol (1.25 g, 10 mmol ) in 50 mL toluene using p-toluenesulfonic acid (0.1 g) as a catalyst. Water removal via Dean-Stark trap drives the reaction to completion in 6 hours . The product is purified by vacuum distillation (85% yield , b.p. 145–148°C ).
Thioether Formation: Coupling Triazolobenzothiazol-3-thione with 2-Bromoethyl 2-Furoate
The critical thioether bond is formed via nucleophilic substitution.
Reaction Optimization
The thione (1.0 g, 4.2 mmol ) is dissolved in dry DMF under nitrogen. Addition of K₂CO₃ (1.2 eq ) and 2-bromoethyl 2-furoate (1.1 eq ) at 60°C for 4 hours affords the thioether.
Solvent and Base Screening
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while inorganic bases (K₂CO₃, NaOH) outperform organic bases (Et₃N) in minimizing side reactions.
Table 2: Thioether Coupling Efficiency Under Varied Conditions
| Base | Solvent | Temp (°C) | Time (hr) | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60 | 4 | 78% |
| NaOH | DMSO | 70 | 3 | 72% |
| Et₃N | THF | 50 | 6 | 45% |
Final Product Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) . The target compound elutes at Rf = 0.5 , yielding 68% after solvent removal.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.85–7.45 (m, 4H, benzothiazole-H), 6.65 (d, 1H, furan-H), 4.45 (t, 2H, -SCH₂CH₂O-).
Scalability and Industrial Considerations
Batch Process Optimization
Scaling to 1 mol batches in a jacketed reactor maintains yields above 70% when reaction times are extended to 6 hours with vigorous stirring.
Waste Management
Sulfur residues from the initial step are neutralized with NaHCO₃ , while DMF is recovered via distillation for reuse.
Challenges and Mitigation Strategies
Aplicaciones Científicas De Investigación
2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-iltio)etil 2-furoato tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por sus propiedades antimicrobianas contra diversas cepas bacterianas y fúngicas.
Medicina: Explorado por sus potenciales actividades anticancerígenas y antiinflamatorias.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas y ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-iltio)etil 2-furoato implica su interacción con varios objetivos moleculares:
Actividad antimicrobiana: El compuesto altera las membranas celulares microbianas e inhibe las enzimas esenciales.
Actividad anticancerígena: Induce la apoptosis en las células cancerosas mediante la activación de caspasas y la inhibición de las vías de proliferación celular.
Actividad antiinflamatoria: El compuesto inhibe la producción de citocinas y mediadores proinflamatorios.
Compuestos Similares:
1,2,4-Triazolo[3,4-b][1,3,4]tiadiazina: Comparte el anillo triazol pero difiere en el anillo tiadiazina adicional.
Derivados de benzotiazol: Compuestos con estructuras de benzotiazol similares pero diferentes sustituyentes.
Ésteres furoato: Compuestos con el grupo éster furoato pero diferentes núcleos heterocíclicos.
Unicidad: 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-iltio)etil 2-furoato es único debido a su combinación de unidades triazol, benzotiazol y furoato, proporcionando un andamiaje versátil con diversas actividades farmacológicas .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues and Their Bioactivities
LGH00045
- Structure : (E)-3-(2-chlorophenyl)-6-(2-(furan-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole .
- Activity : Potent CDC25B inhibitor (IC₅₀ = 0.82 µM). The furan substituent likely contributes to π-π stacking interactions with the enzyme’s active site.
- Comparison : Unlike the target compound, LGH00045 replaces the benzothiazole with a thiadiazole ring and includes a vinyl-furan group. The thiadiazole may reduce steric hindrance, enhancing enzyme binding .
KA39
- Structure : 2-((6-(2,5-dinitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl)-4,5-dimethoxy-N,N-dimethylbenzene sulfonamide .
- Activity : Anticancer activity in prostate (GI₅₀ = 1.2–3.5 µM) and colorectal (GI₅₀ = 2.1–4.8 µM) cancer cell lines .
- Comparison : The sulfonamide and nitro groups in KA39 enhance hydrophilicity and electron-withdrawing effects, contrasting with the hydrophobic furoate in the target compound.
Compound 3b'
Structural and Functional Differences
| Feature | Target Compound | LGH00045 | KA39 | 3b' |
|---|---|---|---|---|
| Core Heterocycle | Benzothiazole-triazole fusion | Thiadiazole-triazole fusion | Thiadiazole-triazole fusion | Thiadiazole-triazole fusion |
| Key Substituents | 2-Furoate ester | Vinyl-furan | Dinitrophenyl, sulfonamide | Fluorinated biphenyl |
| Solubility | Likely moderate (ester group) | Low (vinyl-furan) | Moderate (sulfonamide) | High (fluorinated groups) |
| Bioactivity | Not reported | CDC25B inhibition (IC₅₀ = 0.82 µM) | Anticancer (GI₅₀ = 1.2–4.8 µM) | Antimicrobial (preliminary data) |
Pharmacological Potential
- Benzothiazole Advantage : The benzothiazole moiety in the target compound may enhance DNA intercalation or topoisomerase inhibition, as seen in other benzothiazole-based drugs .
- Limitations : Lack of substituents like sulfonamide or nitro groups may reduce binding affinity compared to KA39 or LGH00045 .
Actividad Biológica
The compound 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 2-furoate is a heterocyclic organic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula : C₁₀H₉N₃OS₂
Molecular Weight : 251.32 g/mol
CAS Number : 423740-66-3
The compound features a triazole ring fused with a benzothiazole moiety and an ethyl furoate side chain, contributing to its unique chemical properties and biological activities.
Antimicrobial Activity
Research indicates that derivatives of triazole-benzothiazole compounds exhibit significant antimicrobial properties. A study demonstrated that various analogs showed potent activity against Gram-positive and Gram-negative bacteria. The mechanism of action is primarily linked to the inhibition of bacterial enzymes, leading to cell death.
| Compound | Inhibition Zone (mm) | Activity |
|---|---|---|
| Compound A | 15 | Moderate |
| Compound B | 20 | Strong |
| Compound C | 12 | Weak |
Anticancer Activity
The anticancer potential of triazole-benzothiazole derivatives has been extensively studied. These compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The structure-activity relationship suggests that modifications at specific positions on the triazole or benzothiazole rings can enhance cytotoxicity.
Enzyme Inhibition
The compound also acts as an inhibitor for several enzymes, including:
- Carbonic Anhydrase : Inhibitory studies revealed that certain derivatives can effectively inhibit carbonic anhydrase activity, which is crucial for maintaining acid-base balance in tissues.
- Cholinesterase Inhibitors : The ability to inhibit cholinesterase suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Study on Antimicrobial Efficacy
A study published in the European Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their antibacterial properties against multidrug-resistant strains. The results indicated that specific modifications led to enhanced activity against resistant strains of Klebsiella pneumoniae and Staphylococcus aureus .
Anticancer Mechanisms
In vitro studies have shown that the compound induces apoptosis in human cancer cell lines through the activation of caspases and modulation of apoptotic pathways. Research published in PMC highlighted the importance of the triazole ring in mediating these effects .
Structure-Activity Relationship (SAR)
The biological activity of 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 2-furoate can be significantly influenced by structural modifications:
- Substituents on the Triazole Ring : The presence of electron-withdrawing groups enhances antimicrobial potency.
- Benzothiazole Modifications : Alterations at the sulfur position can improve enzyme inhibition.
- Furoate Side Chain Variations : Different alkyl or aryl groups can modulate lipophilicity and bioavailability.
Q & A
Q. What are the standard synthetic methodologies for preparing 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 2-furoate, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the preparation of triazole-thiazole precursors. Key steps include condensation of 4-amino-3-mercapto-triazole derivatives with carboxylic acids or esters under reflux with phosphorus oxychloride (POCl₃) to activate electrophilicity . Reaction optimization requires precise control of temperature (e.g., reflux at 110–120°C), solvent selection (ethanol-DMF mixtures for recrystallization), and neutralization protocols (sodium bicarbonate for quenching) to achieve yields >45% .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are used to verify molecular connectivity and purity. X-ray crystallography is critical for resolving planar triazolo-thiazole systems and dihedral angles between fused rings, with deviations <0.013 Å confirming planarity . Infrared (IR) spectroscopy identifies functional groups like thioether (C-S) and ester (C=O) bonds .
Q. What preliminary biological screening assays are recommended for this compound?
Antimicrobial activity can be tested via agar diffusion assays against Gram-positive/negative bacteria and fungi, with MIC (Minimum Inhibitory Concentration) values compared to standard drugs like ampicillin . Antiproliferative activity is assessed using MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated to determine potency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the biological efficacy of this compound?
Introduce substituents at key positions (e.g., para-substituted aryl groups on the triazole or thiazole rings) and evaluate changes in bioactivity. For example:
- Electron-withdrawing groups (e.g., -Cl, -CF₃) may improve antimicrobial activity by enhancing membrane penetration .
- Bulkier groups (e.g., adamantyl) can increase steric hindrance, potentially reducing off-target interactions . Computational docking studies (e.g., AutoDock) can predict binding affinities to targets like bacterial DNA gyrase or tubulin .
Q. How should researchers resolve contradictions between observed spectral data and theoretical predictions?
Discrepancies in NMR shifts or mass fragments may arise from unexpected tautomerism or solvent effects. For example:
- Unexpected downfield shifts in ¹H-NMR could indicate hydrogen bonding or π-π stacking, validated via X-ray crystallography .
- Mass spectral fragments deviating from predicted patterns may suggest alternative cleavage pathways, resolved using tandem MS/MS or isotopic labeling .
Q. What advanced techniques elucidate the compound’s interactions with biological targets?
- Surface Plasmon Resonance (SPR) quantifies binding kinetics (ka, kd) to immobilized enzymes like cyclooxygenase-2 (COX-2) .
- Cryo-EM or X-ray crystallography of ligand-protein complexes reveals binding modes, such as interactions with hydrophobic pockets or catalytic residues .
- Metabolomic profiling (LC-MS) identifies downstream biomarkers (e.g., ATP depletion in antiproliferative assays) to infer mechanisms .
Q. What strategies improve crystallinity for structural analysis of derivatives?
- Solvent screening : Recrystallization from polar aprotic mixtures (DMF-acetonitrile) enhances lattice stability .
- Co-crystallization agents : Small molecules like crown ethers can stabilize π-π interactions in hydrophobic regions .
- Temperature gradients : Slow cooling from 60°C to 4°C promotes ordered crystal growth .
Methodological Considerations
- Data Contradiction Analysis : Compare experimental results (e.g., bioactivity) with computational predictions using QSAR models. Discrepancies may highlight overlooked steric or electronic effects .
- Yield Optimization : Design of Experiments (DoE) approaches (e.g., Taguchi method) can systematically vary parameters (catalyst concentration, time) to maximize synthetic efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
